BPKDi Exhibits Uniform Sub‑10 nM Potency Across All Three PKD Isoforms, Whereas CRT0066101 Shows Reduced PKD2 Activity
BPKDi inhibits PKD1, PKD2, and PKD3 with IC50 values of 1 nM, 9 nM, and 1 nM, respectively [1]. In contrast, CRT0066101 dihydrochloride, while equipotent on PKD1 (IC50 = 1 nM), exhibits 3.6‑fold lower potency on PKD2 (IC50 = 2.5 nM) and 2‑fold lower on PKD3 (IC50 = 2 nM) . The quantitative difference is most pronounced for PKD2, where BPKDi is approximately 3.6‑fold more potent. This uniformity is critical for studies requiring equivalent blockade of all three isoforms.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | PKD1: 1 nM; PKD2: 9 nM; PKD3: 1 nM |
| Comparator Or Baseline | CRT0066101 dihydrochloride: PKD1: 1 nM; PKD2: 2.5 nM; PKD3: 2 nM |
| Quantified Difference | BPKDi is 3.6‑fold more potent on PKD2 (9 nM vs. 2.5 nM) and 2‑fold more potent on PKD3 (1 nM vs. 2 nM) |
| Conditions | TR-FRET kinase assay (20 µM ATP) |
Why This Matters
Researchers requiring balanced pan‑PKD inhibition should select BPKDi to avoid under‑inhibiting PKD2, which plays distinct roles in cardiac hypertrophy and cancer signaling.
- [1] Monovich, L., Vega, R.B., Meredith, E., et al. A novel kinase inhibitor establishes a predominant role for protein kinase D as a cardiac class IIa histone deacetylase kinase. FEBS Lett. 584(3), 631-637 (2010). View Source
